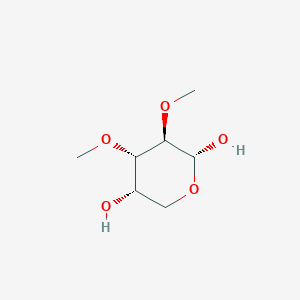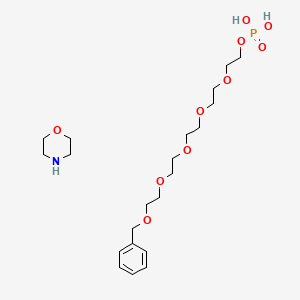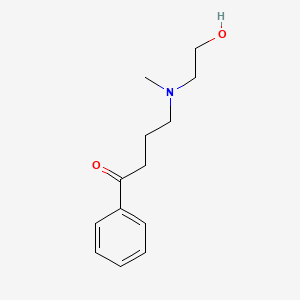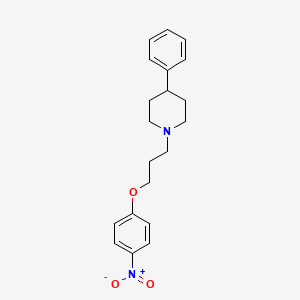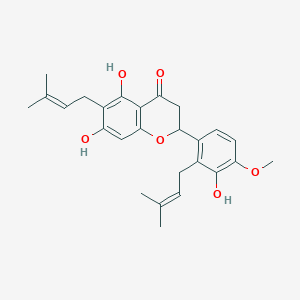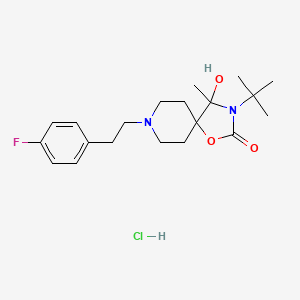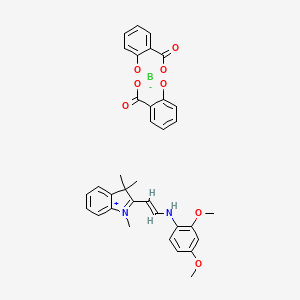
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research fields
準備方法
The synthesis of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide typically involves the reaction of 4-fluoroaniline with 2-bromoacetone in the presence of a base to form an intermediate. This intermediate is then reacted with iodine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually maintained.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases like potassium carbonate or sodium hydroxide are often used.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiazolium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
- 2-(4-Chlorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Bromophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Methylphenyl)-4,5-dihydro-3-methylthiazolium iodide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific fluorine substituent, which can enhance its biological activity and stability.
特性
CAS番号 |
96159-98-7 |
|---|---|
分子式 |
C10H11FINS |
分子量 |
323.17 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11FNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
JAAHMEKASLGOOZ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


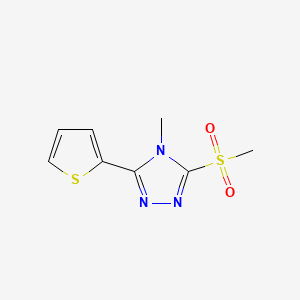
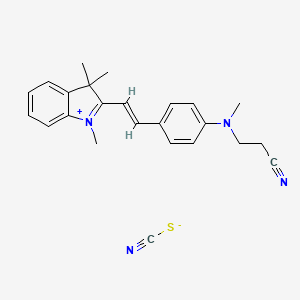
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
